molecular formula C25H26N2O5S B11185503 3'-(3,5-dimethoxyphenyl)-8-methoxy-4,4,6-trimethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

3'-(3,5-dimethoxyphenyl)-8-methoxy-4,4,6-trimethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B11185503
M. Wt: 466.6 g/mol
InChI Key: SNBBRFUVMTZGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-(3,5-dimethoxyphenyl)-8-methoxy-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(3,5-dimethoxyphenyl)-8-methoxy-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step reactions. One common method includes the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride to form an amide-acid chloride, which then undergoes intramolecular Friedel-Crafts cyclization to yield the tricyclic isatin derivative . This intermediate can then react with aryl cyanomethyl ketones and a nucleophilic third component, such as malononitrile, to form the final spirocyclic product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3’-(3,5-dimethoxyphenyl)-8-methoxy-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups .

Scientific Research Applications

3’-(3,5-dimethoxyphenyl)-8-methoxy-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-(3,5-dimethoxyphenyl)-8-methoxy-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, thereby inhibiting or modulating the activity of these targets . This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3’-(3,5-dimethoxyphenyl)-8-methoxy-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C25H26N2O5S

Molecular Weight

466.6 g/mol

IUPAC Name

3-(3,5-dimethoxyphenyl)-6'-methoxy-9',11',11'-trimethylspiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene]-2',4-dione

InChI

InChI=1S/C25H26N2O5S/c1-14-12-24(2,3)27-22-19(14)10-18(32-6)11-20(22)25(23(27)29)26(21(28)13-33-25)15-7-16(30-4)9-17(8-15)31-5/h7-12H,13H2,1-6H3

InChI Key

SNBBRFUVMTZGCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C1C=C(C=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC(=C5)OC)OC)OC)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.